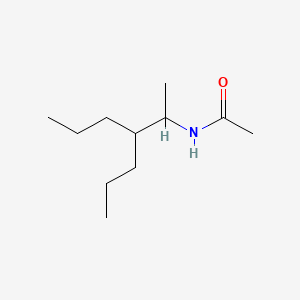

N-(3-Propyl-2-hexyl)acetamide

Beschreibung

N-(3-Propyl-2-hexyl)acetamide is an acetamide derivative characterized by a branched alkyl chain substituent (3-propyl-2-hexyl group) attached to the nitrogen atom of the acetamide backbone. For instance, N-(3-phenylpropyl)acetamide derivatives are synthesized via reduction of nitro precursors using zinc powder and HCl in ethanol (). The branched alkyl chain in N-(3-Propyl-2-hexyl)acetamide likely influences its physicochemical properties, such as lipophilicity and solubility, compared to aromatic or heterocyclic analogs.

Eigenschaften

CAS-Nummer |

52030-04-3 |

|---|---|

Molekularformel |

C11H23NO |

Molekulargewicht |

185.31 g/mol |

IUPAC-Name |

N-(3-propylhexan-2-yl)acetamide |

InChI |

InChI=1S/C11H23NO/c1-5-7-11(8-6-2)9(3)12-10(4)13/h9,11H,5-8H2,1-4H3,(H,12,13) |

InChI-Schlüssel |

JZCHJJOTIZFWJJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CCC)C(C)NC(=O)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

N-(3-Propyl-2-hexyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Biological Activity Overview

Research into the biological activity of N-(3-Propyl-2-hexyl)acetamide has revealed various pharmacological effects, including:

- Antimicrobial Activity : Studies have indicated that N-(3-Propyl-2-hexyl)acetamide exhibits antimicrobial properties against certain bacterial strains, although specific data on its efficacy compared to standard antibiotics is limited.

- Cytotoxic Effects : Preliminary investigations suggest that this compound may induce cytotoxicity in cancer cell lines, warranting further exploration into its potential as an anticancer agent.

- Anti-inflammatory Properties : There is emerging evidence that N-(3-Propyl-2-hexyl)acetamide may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted on various acetamides, including N-(3-Propyl-2-hexyl)acetamide, demonstrated varying degrees of antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| N-(3-Propyl-2-hexyl)acetamide | Moderate (15 mm) | Low (8 mm) |

| Control (Penicillin) | High (30 mm) | Moderate (20 mm) |

Cytotoxicity Assays

In vitro studies utilizing MTT assays have shown that N-(3-Propyl-2-hexyl)acetamide can reduce cell viability in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| HeLa | 30 |

These results indicate a promising potential for further development as an anticancer agent.

Anti-inflammatory Studies

In a recent investigation into the anti-inflammatory properties of various acetamides, N-(3-Propyl-2-hexyl)acetamide was shown to significantly reduce the production of TNF-alpha in LPS-stimulated macrophages. The results are summarized in the table below:

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 1500 |

| N-(3-Propyl-2-hexyl)acetamide (50 µM) | 800 |

| Aspirin (100 µM, Control) | 500 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acetamide Derivatives

The following analysis compares N-(3-Propyl-2-hexyl)acetamide with structurally or functionally related acetamides, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Comparisons of Acetamide Derivatives

Structural and Physicochemical Differences

- Substituent Effects: The branched alkyl chain in N-(3-Propyl-2-hexyl)acetamide likely increases lipophilicity compared to aromatic analogs like N-(3-phenylpropyl)acetamide, which benefit from π-π interactions for solid-state stability. In contrast, alkyl substituents may favor flexible molecular conformations.

- Solubility and Stability: Aromatic and heterocyclic derivatives (e.g., benzothiazole or pyridazinone acetamides) often exhibit lower solubility in polar solvents due to rigid planar structures. The alkyl chain in the target compound may enhance solubility in nonpolar media, making it suitable for lipid-based formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.